molecular formula C6H4N2O2 B13670173 2-(2-Furyl)-1,3,4-oxadiazole CAS No. 23571-76-8

2-(2-Furyl)-1,3,4-oxadiazole

Cat. No.: B13670173
CAS No.: 23571-76-8
M. Wt: 136.11 g/mol
InChI Key: BLCGXJDZZBOCSE-UHFFFAOYSA-N
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Description

2-(2-Furyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with a furan ring attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The cyclization process forms the oxadiazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the furan or oxadiazole rings .

Scientific Research Applications

2-(2-Furyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors and signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-1,3,4-oxadiazole is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, setting it apart from simpler furan derivatives .

Properties

IUPAC Name

2-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCGXJDZZBOCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305691
Record name 2-(2-Furanyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23571-76-8
Record name 2-(2-Furanyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23571-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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